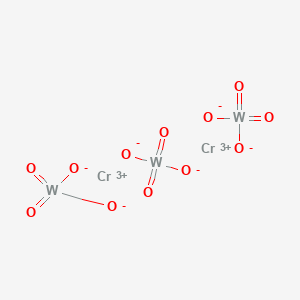
1-Methylpiperidine-3,5-diol
Descripción general
Descripción
1-Methylpiperidine-3,5-diol (MPD) is a cyclic amine that has been widely used in scientific research due to its unique chemical properties. MPD is a colorless, hygroscopic liquid that is soluble in water and other polar solvents. Its chemical structure consists of a piperidine ring with a hydroxyl group at positions 3 and 5, and a methyl group at position 1.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidine-3,5-diol is not fully understood, but it is believed to act as a nucleophile due to the presence of the hydroxyl group. 1-Methylpiperidine-3,5-diol can react with electrophilic compounds, such as carbonyl groups, to form adducts. 1-Methylpiperidine-3,5-diol has also been shown to act as a reducing agent in some reactions.
Biochemical and Physiological Effects
1-Methylpiperidine-3,5-diol has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 1-Methylpiperidine-3,5-diol has also been shown to have cytotoxic effects against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methylpiperidine-3,5-diol in lab experiments is its high solubility in water and other polar solvents, which makes it a useful solvent for chemical reactions. 1-Methylpiperidine-3,5-diol is also relatively easy to synthesize, which makes it a cost-effective reagent for research. One limitation of using 1-Methylpiperidine-3,5-diol is its potential toxicity, particularly at high concentrations.
Direcciones Futuras
There are several future directions for research involving 1-Methylpiperidine-3,5-diol. One area of interest is the development of new drugs based on the chemical structure of 1-Methylpiperidine-3,5-diol. Another area of interest is the use of 1-Methylpiperidine-3,5-diol as a reagent for the analysis of organic compounds, particularly in the field of analytical chemistry. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylpiperidine-3,5-diol and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
1-Methylpiperidine-3,5-diol has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a solvent for chemical reactions, and as a reagent for the analysis of organic compounds. 1-Methylpiperidine-3,5-diol has also been used in the development of new drugs, particularly for the treatment of neurological disorders and cancer.
Propiedades
IUPAC Name |
1-methylpiperidine-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-5(8)2-6(9)4-7/h5-6,8-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSVFOPYLLQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609965 | |
| Record name | 1-Methylpiperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
408330-34-7 | |
| Record name | 1-Methylpiperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1-[(1-methylpyrrolidin-2-yl)methyl]benzimidazole-5-carboxamide](/img/structure/B1629283.png)




